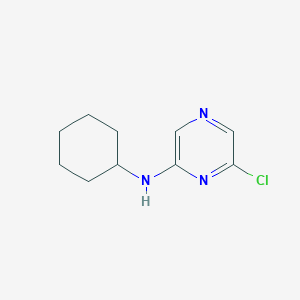

6-Chlor-N-Cyclohexylpyrazin-2-amin

Übersicht

Beschreibung

6-Chloro-N-cyclohexylpyrazin-2-amine (6-Cl-NCP) is an organic compound of the pyrazin-2-amine class, which is a type of heterocyclic amine. It has been investigated for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. 6-Cl-NCP has been studied for its ability to interact with proteins, enzymes, and other molecules, and its potential to act as a drug target.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

6-Chlor-N-Cyclohexylpyrazin-2-amin: ist eine Verbindung, die in den frühen Phasen der Arzneimittelforschung eingesetzt wird . Seine Struktur, die einen Pyrazinring mit einem Chloratom und einer Cyclohexylgruppe aufweist, deutet auf ein Potenzial für Modifikationen und Optimierungen in der pharmazeutischen Chemie hin. Die Verbindung könnte als Gerüst für die Entwicklung neuer pharmakologisch aktiver Moleküle dienen, insbesondere aufgrund der Reaktivität des Pyrazinrings, der verschiedene Substitutionen ermöglicht, die die biologische Aktivität verändern können.

Organische Synthese

In der organischen Chemie kann This compound zur Synthese komplexer Moleküle verwendet werden. Das Vorhandensein des Chloratoms macht es zu einem Kandidaten für nukleophile Substitutionsreaktionen, die möglicherweise als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen dienen. Auch seine Rolle bei der Synthese potenzieller Katalysatoren oder Reagenzien für organische Transformationen ist von großem Interesse.

Materialwissenschaft

Die einzigartige chemische Struktur dieser Verbindung kann die Entwicklung neuer Materialien mit spezifischen Eigenschaften beeinflussen. So könnte beispielsweise die Einarbeitung des Pyrazinrings in Polymere deren thermische Stabilität und elektronische Eigenschaften beeinflussen, wodurch sie sich für Anwendungen in der Elektronik oder als Bestandteil von Verbundwerkstoffen eignen.

Chemische Analyse

This compound: könnte aufgrund seiner eindeutigen chemischen Signatur als Standard oder Reagenz in der analytischen Chemie verwendet werden . Sein chromatographisches Verhalten und seine spektralen Daten können bei der qualitativen und quantitativen Analyse komplexer Gemische helfen und so die Identifizierung ähnlicher Verbindungen ermöglichen.

Pharmakologie

Die potenziellen Auswirkungen der Verbindung auf biologische Systeme machen sie zu einem interessanten Objekt der pharmakologischen Forschung . Sie könnte verwendet werden, um Rezeptor-Ligand-Interaktionen, Enzyminhibition oder als molekulares Werkzeug zur Auflösung biochemischer Pfade zu untersuchen, was zu unserem Verständnis von Krankheitsmechanismen und therapeutischen Zielen beiträgt.

Biochemische Forschung

In der Biochemie könnte This compound verwendet werden, um die Struktur und Funktion von Biomolekülen zu untersuchen. Seine Interaktion mit Proteinen, Nukleinsäuren oder anderen Makromolekülen kann Einblicke in die Prozesse der molekularen Erkennung und die grundlegenden Prinzipien, die biologische Systeme bestimmen, liefern.

Landwirtschaftliche Chemie

Die Reaktivität und die strukturellen Merkmale von This compound deuten auf potenzielle Anwendungen bei der Entwicklung von Agrochemikalien hin. Es könnte ein Vorläufer bei der Synthese von Verbindungen mit herbiziden, fungiziden oder insektiziden Aktivitäten sein und so zur Entwicklung neuer Lösungen für den Pflanzenschutz beitragen.

Umweltwissenschaften

Schließlich ist es wichtig, das Umweltverhalten und die Auswirkungen von This compound zu verstehen . Die Forschung könnte sich auf seine biologische Abbaubarkeit, seine potenzielle Bioakkumulation und seine Auswirkungen auf Ökosysteme konzentrieren, was für die Bewertung der Umweltrisiken unerlässlich ist, die mit der Verwendung dieser Verbindung in verschiedenen Industrien verbunden sind.

Wirkmechanismus

Target of Action

The primary targets of 6-chloro-N-cyclohexylpyrazin-2-amine are currently unknown . This compound belongs to the class of organic compounds known as aminopyrazines , which are organic compounds containing an amino group attached to a pyrazine ring .

Mode of Action

As a pyrazin-2-amine, it is typically a weak base and can form salts with acids. The presence of the chlorine group might affect its solubility compared to unsubstituted pyrazines.

Pharmacokinetics

Result of Action

The molecular and cellular effects of 6-chloro-N-cyclohexylpyrazin-2-amine’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-chloro-N-cyclohexylpyrazin-2-amine . For instance, the compound should be stored at a temperature of 2-8°C .

Biochemische Analyse

Biochemical Properties

6-chloro-N-cyclohexylpyrazin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, thereby influencing their activity. For instance, 6-chloro-N-cyclohexylpyrazin-2-amine may act as an inhibitor for certain enzymes, reducing their activity and altering the metabolic flux within cells .

Cellular Effects

The effects of 6-chloro-N-cyclohexylpyrazin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, 6-chloro-N-cyclohexylpyrazin-2-amine can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, 6-chloro-N-cyclohexylpyrazin-2-amine exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors . By binding to these molecules, 6-chloro-N-cyclohexylpyrazin-2-amine can inhibit or activate their function, leading to changes in cellular processes. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus reducing the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-N-cyclohexylpyrazin-2-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to 6-chloro-N-cyclohexylpyrazin-2-amine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-chloro-N-cyclohexylpyrazin-2-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 6-chloro-N-cyclohexylpyrazin-2-amine may cause adverse effects such as cellular toxicity or disruption of normal metabolic processes .

Metabolic Pathways

6-chloro-N-cyclohexylpyrazin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it may inhibit an enzyme involved in a critical metabolic pathway, resulting in the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, 6-chloro-N-cyclohexylpyrazin-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, binding to transport proteins may facilitate the movement of 6-chloro-N-cyclohexylpyrazin-2-amine across cellular membranes, affecting its distribution within the cell .

Subcellular Localization

The subcellular localization of 6-chloro-N-cyclohexylpyrazin-2-amine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of 6-chloro-N-cyclohexylpyrazin-2-amine within specific subcellular compartments can significantly impact its biochemical and cellular effects .

Eigenschaften

IUPAC Name |

6-chloro-N-cyclohexylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOXULWILQPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440361 | |

| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-26-5 | |

| Record name | 6-Chloro-N-cyclohexylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

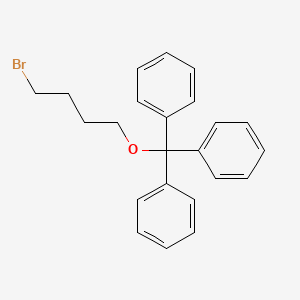

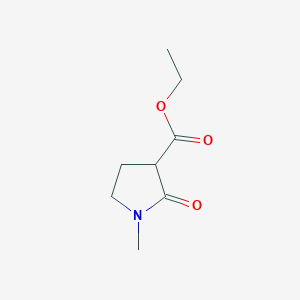

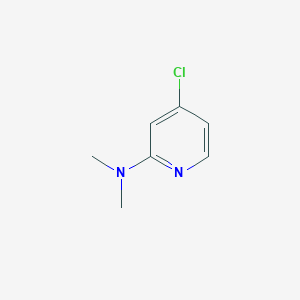

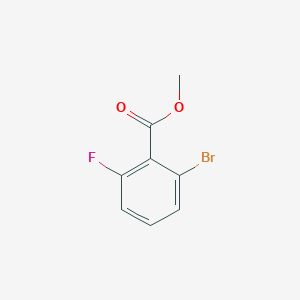

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)

![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)

![4-[9-Fluoro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365311.png)

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)